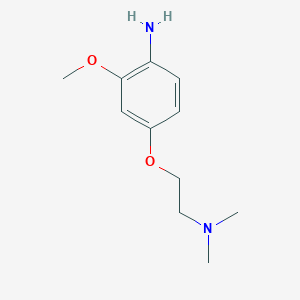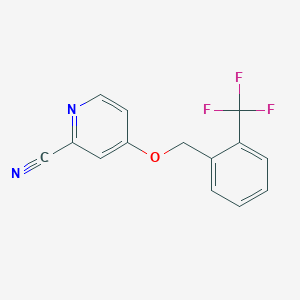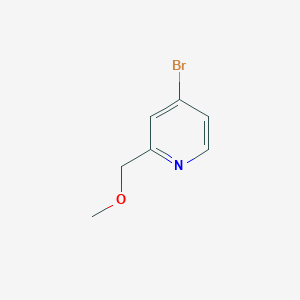![molecular formula C7H4FN3O2 B1396919 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol CAS No. 1220518-10-4](/img/structure/B1396919.png)
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol
Descripción general
Descripción
6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C7H4FN3O2 . It is used in scientific research and as a synthetic intermediate .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) . The average mass of the molecule is 181.124 Da .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.13 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Routes and Structural Analysis : A study reported the synthesis of novel heterocycle derivatives, including 6-(5-fluoro-2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The structural and spectral characterization of these compounds was achieved using various spectroscopic techniques and computational methods, indicating their potential for diverse applications in scientific research (Ashraf et al., 2019).
Applications in Material Science
- Electrochemical and Surface Studies : Pyrimidine derivatives, including 6-bromopyrido[2,3-d]pyrimidines, were synthesized and characterized using NMR, IR, and HRMS techniques. These compounds have shown potential applications in material science, particularly in corrosion inhibition studies (Yadav et al., 2015).
Biomedical Research
- Antiviral and Antimicrobial Activities : Several pyrido[2,3-d]pyrimidine derivatives have been investigated for their antiviral and antimicrobial activities. These compounds were found to exhibit promising activities against various pathogens, highlighting their potential in developing new therapeutic agents (Nasr & Gineinah, 2002).
- Inhibition of Protoporphyrinogen Oxidase : Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as inhibitors of protoporphyrinogen oxidase. These compounds displayed significant herbicidal activity, suggesting their utility in agricultural applications (Wang et al., 2017).
Drug Development
- Inhibitors in Cancer Treatment : Pyrido[2,3-d]pyrimidine derivatives have been studied as potential inhibitors in cancer treatment, particularly as tyrosine kinase inhibitors. These compounds showed promising results in inhibiting the growth of cancer cells and tumors in vivo (Smaill et al., 2000).
Safety and Hazards
Direcciones Futuras
Pyrimidine and its fused derivatives, including 6-Fluoropyrido[2,3-d]pyrimidine-2,4-diol, have shown therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research may focus on constructing novel pyrimidines with higher selectivity as anticancer agents .
Propiedades
IUPAC Name |
6-fluoro-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMMUQIWOZBYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729191 | |
| Record name | 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220518-10-4 | |
| Record name | 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220518-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)




